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Introduction

TL-895 (formerly known as M7583) is a potent, orally bioavailable, second-generation
irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent, ATP-competitive
inhibitor, TL-895 forms a specific bond with its target, leading to sustained inhibition of kinase
activity.[1][2][3] Its primary molecular target is BTK, a non-receptor tyrosine kinase crucial for B-
cell receptor (BCR) signaling, which governs the proliferation, survival, and trafficking of B-
cells.[1][4] TL-895 also demonstrates high potency against Bone Marrow Kinase X-linked
(BMX), another member of the Tec family of kinases.[5][6][7]

This high selectivity and potent activity profile have positioned TL-895 as a promising
therapeutic candidate currently under clinical investigation for various hematological
malignancies, including Chronic Lymphocytic Leukemia (CLL), and myeloproliferative
neoplasms such as Myelofibrosis (MF).[7][8][9][10][11] In MF, TL-895 is hypothesized to act by
inhibiting aberrant signaling downstream of activated Janus Kinase 2 (JAK2), thereby reducing
cell adhesion, migration, and pro-inflammatory cytokine production that contribute to the
disease's pathology.[5][6][7][12] This guide provides a detailed overview of the in vivo
pharmacodynamics of TL-895, summarizing key quantitative data, experimental
methodologies, and the core signaling pathways it modulates.
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Quantitative Pharmacodynamic Data

The pharmacodynamic effects of TL-895 have been characterized through a series of in vitro

and ex vivo assays that quantify its potency and cellular impact.

Table 1: Kinase Inhibitory Potency of TL-895

This table summarizes the in vitro inhibitory concentrations (IC50) and binding affinities (Ki) of

TL-895 against its primary targets and other related kinases.

) IC50 /| EC50 )
Kinase Target Assay Type (nM) Ki (nM) Reference
n

Recombinant

BTK 15 11.9 [31[4][10]
Enzyme Assay
Auto-

BTK phosphorylation 1-10 - [2][3]
(Y223)
Recombinant

BMX 1.6 - 31141171
Enzyme Assay
Recombinant

BLK 10- 39 - [4171
Enzyme Assay
Recombinant

TEC 10-39 - [4117]
Enzyme Assay
Recombinant

TXK 10- 39 - [4171
Enzyme Assay
Recombinant

ERBB4 10- 39 - [7]

Enzyme Assay

Table 2: Cellular Pharmacodynamic Effects of TL-895

This table outlines the functional consequences of TL-895 treatment on various cell types,

demonstrating its impact on key pathological processes.
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Pharmacodynamic  Cell/System
. Result Reference
Endpoint Context
Inhibition of Cell JAK2-V617F mutant
i 40% decrease [5][11]
Adhesion cells on VCAM/ICAM
Inhibition of JAK2-V617F mutant
) 57% decrease [51I6][11]
Chemotaxis cells toward SDF-1a
RAC1 GTPase JAK2-V617F mutant
o 39% decrease [5]1[6]
Activation cells
B-Cell Activation BCR-stimulated
EC50: 12 nM [BI[71[11]
(CD69) PBMCs
B-Cell Activation BCR-stimulated whole
EC50: 21 nM [BI[7111]
(CD69) blood
Cytokine Production Healthy monocytes
EC50: 1-3 nM [71[11]

Inhibition

(IL-8, IL-1B, MCP-1)

Tumor Growth

Inhibition

Mino Mantle Cell

Lymphoma Xenograft

Significant Inhibition

Tumor Growth
Inhibition

DLBCL Patient-

Derived Xenografts

Inhibition in 5 of 21

models

[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of TL-895 and the
experimental designs used to evaluate its effects.
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Caption: B-Cell Receptor (BCR) signaling pathway inhibited by TL-895.
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Caption: JAK2-BTK crosstalk in Myelofibrosis inhibited by TL-895.
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Caption: Workflow for in vitro pharmacodynamic adhesion & chemotaxis assays.

Detailed Experimental Protocols
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The following sections describe representative protocols for key experiments used to
characterize the pharmacodynamics of TL-895. These are based on standard methodologies
employed for BTK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

o Objective: To determine the IC50 of TL-895 against recombinant BTK and a panel of other
kinases.

o Methodology:

o Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and
TL-895 serially diluted in DMSO.

o Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase,
substrate, and varying concentrations of TL-895 in a microplate well.

o Detection: After incubation, the amount of phosphorylated substrate is quantified. This is
often done using a luminescence-based assay where the amount of remaining ATP is
measured (e.g., Kinase-Glo® assay), as lower ATP levels correspond to higher kinase
activity.

o Analysis: The percentage of kinase inhibition is calculated relative to a vehicle (DMSO)
control. The IC50 value is determined by fitting the concentration-response data to a four-
parameter logistic curve. A selectivity screen is performed by testing TL-895 at a fixed
concentration against a broad panel of kinases.[2]

Protocol 2: Static Cell Adhesion Assay

» Objective: To measure the effect of TL-895 on the adhesion of cancer cells to extracellular
matrix proteins.[5][6]

o Methodology:

o Plate Coating: 96-well microplates are coated with an adhesion molecule such as Vascular
Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) and
incubated overnight.[5][6][10] The plates are then washed and blocked with BSA.
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o Cell Preparation: Murine 32D or BaF3 cells expressing human JAK2-V617F are
fluorescently labeled (e.g., with Calcein-AM).[5][6] The cells are then treated with various
concentrations of TL-895 or vehicle for a specified period (e.g., 4 hours).[5][6]

o Adhesion: The treated cells are added to the coated wells and allowed to adhere for a set
time (e.g., 15-30 minutes) at 37°C.[10]

o Washing & Quantification: Non-adherent cells are removed by gentle washing. The
fluorescence of the remaining adherent cells in each well is measured using a plate
reader.

o Analysis: The percentage of adherent cells is calculated relative to the total number of
cells added. The effect of TL-895 is reported as the percent decrease in adhesion
compared to the vehicle control.[5][6][11]

Protocol 3: Trans-well Chemotaxis Assay

o Objective: To assess the ability of TL-895 to inhibit the directed migration of cells towards a
chemoattractant.[5][6]

e Methodology:

o Cell Preparation: Target cells (e.g., JAK2-V617F-expressing cells) are serum-starved and
pre-treated with TL-895 or vehicle.[5][6]

o Chamber Setup: A trans-well insert with a porous membrane (e.g., 8 um pores) is placed
into the well of a 24-well plate. The lower chamber is filled with medium containing a
chemoattractant, such as Stromal Cell-Derived Factor-1a (SDF-10).[5][6][13]

o Migration: The pre-treated cell suspension is added to the upper chamber of the trans-well
insert. The plate is incubated for several hours to allow cells to migrate through the
membrane towards the chemoattractant in the lower chamber.

o Quantification: Cells that have migrated to the lower chamber are collected and counted
using a cell counter or a fluorescence-based assay if the cells were pre-labeled.
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o Analysis: The inhibition of chemotaxis is determined by comparing the number of migrated
cells in TL-895-treated wells to vehicle-treated wells.[5][6][11]

Protocol 4: In Vivo Patient-Derived Xenograft (PDX)
Model

¢ Objective: To evaluate the anti-tumor efficacy of TL-895 in a model that closely mimics
human disease.

e Methodology:

o Model Establishment: Fresh tumor tissue from a patient (e.g., with DLBCL) is surgically
implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID IL2Ry-null).[4]
[14][15] The tumors are allowed to grow to a palpable size.

o Treatment: Once tumors reach a specified volume (e.g., 150-200 mm3), mice are
randomized into treatment and control groups. TL-895 is administered orally at a defined
dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[16]

o Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times
per week) throughout the study.[6]

o Endpoint & Analysis: The study concludes when tumors in the control group reach a
predetermined maximum size. Tumors are then excised and weighed. Efficacy is
determined by comparing the tumor growth inhibition in the TL-895 group to the vehicle
group.[2] Further pharmacodynamic analysis can be performed on the excised tumors,
such as measuring BTK occupancy or downstream signaling markers via Western blot.

Conclusion

TL-895 is a highly selective and potent inhibitor of BTK and BMX with a well-defined
pharmacodynamic profile. In vitro and in vivo data demonstrate that it effectively blocks key
signaling pathways responsible for the proliferation and survival of malignant B-cells and the
aberrant cell trafficking seen in myelofibrosis.[2][5][7] By potently inhibiting BTK, TL-895
reduces downstream cellular functions including adhesion, migration, and the production of
inflammatory cytokines.[6][11] These pharmacodynamic effects, demonstrated in robust
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preclinical models, provide a strong rationale for the ongoing clinical evaluation of TL-895 as a
targeted therapy for hematological malignancies.[8][15][17]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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